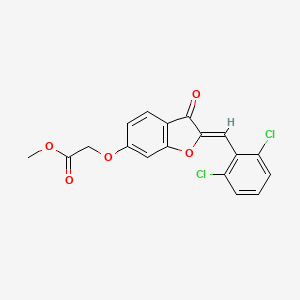![molecular formula C15H16ClNO B2772427 2-chloro-1-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]ethan-1-one CAS No. 923743-10-6](/img/structure/B2772427.png)
2-chloro-1-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-chloro-1-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]ethan-1-one” is a chemical compound with the molecular formula C15H16ClNO . It is used for research purposes and is not intended for diagnostic or therapeutic use .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. Unfortunately, I was unable to find specific information on the physical and chemical properties of "this compound" .科学的研究の応用
Hydrogen Bonding and Molecular Structure
Research on pyrrole derivatives, such as those involving chlorine and dimethyl groups, highlights their hydrogen bonding and molecular structure. A study by Domagała et al. (2022) explored the crystal and molecular structure of carbonyl 2-substituted pyrroles, revealing different hydrogen bond motifs and their implications for molecular stability and interactions. This study emphasizes the significance of N-H⋯O bonds over C-H⋯O/Cl bonds for interaction energies, offering insights into the design of molecules with desired stability and interaction characteristics (Domagała et al., 2022).
Synthesis and Structural Characterization
Louroubi et al. (2019) synthesized a new pyrrole derivative through a one-pot four-component coupling reaction, highlighting the compound's structural features using spectroscopic techniques and X-ray diffraction. Additionally, computational studies predicted the spectral and geometrical data, showcasing the compound's potential as a corrosion inhibitor on steel surfaces. This work exemplifies the synthesis and characterization of pyrrole derivatives for applications in materials science (Louroubi et al., 2019).
Antimicrobial Applications
Kumar et al. (2017) investigated the synthesis of novel isoxazoline incorporated pyrrole derivatives and evaluated their in vitro antibacterial activity. This research showcases the potential of pyrrole derivatives in developing new antimicrobial agents, emphasizing the importance of chemical modifications to enhance biological activity (Kumar et al., 2017).
Electrooptic and Nonlinear Optical Response
Facchetti et al. (2006) synthesized new dibranched, heterocyclic "push-pull" chromophores based on pyrrole-pyridine structures, investigating their assembly into monolayers and their thin-film microstructure and optical/electrooptic response. This study demonstrates the utility of pyrrole derivatives in fabricating electrooptic films with tailored microstructures and optical properties, relevant for advanced photonic and electronic applications (Facchetti et al., 2006).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-chloro-1-[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-10-6-4-5-7-14(10)17-11(2)8-13(12(17)3)15(18)9-16/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQJDTSGEOOZQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CC(=C2C)C(=O)CCl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Chlorophenyl)sulfanyl]quinoxaline](/img/structure/B2772344.png)
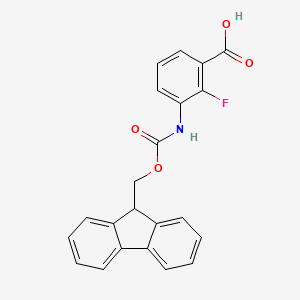
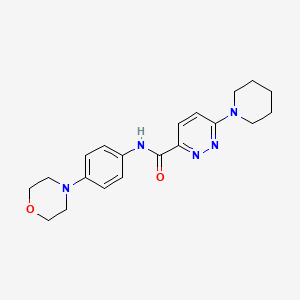
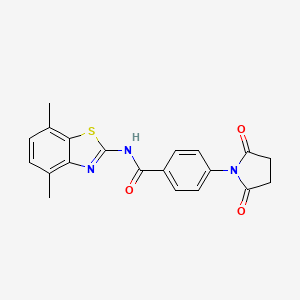
![ethyl 3-({[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2772356.png)

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2-methylsulfanylbenzamide](/img/structure/B2772358.png)
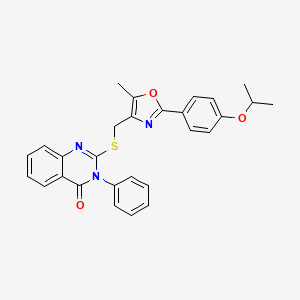
![4-[[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]sulfonyl]morpholine](/img/structure/B2772360.png)

![6-Methyl-2-{[(3-phenoxypropyl)amino]methyl}quinolin-4-OL](/img/structure/B2772362.png)
